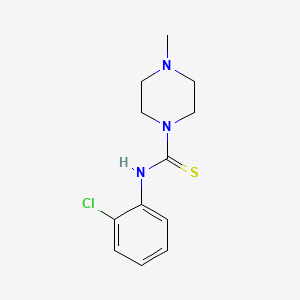
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that is structurally similar to other compounds that have been used as ligands for various receptors in the central nervous system. In
Mechanism of Action
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine acts as an antagonist at the NMDA receptor, which means that it blocks the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This results in a reduction of NMDA receptor activity, which can have a number of effects on neuronal function. This compound has also been shown to affect other receptors, such as the sigma-1 receptor and the dopamine transporter, although the exact mechanism of action for these effects is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that this compound can affect synaptic plasticity, which is the ability of neurons to change their connections in response to experience. This compound has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, which can have a number of effects on behavior and mood.
Advantages and Limitations for Lab Experiments
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and can be used in a variety of experiments to study the function of different receptors in the brain. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which means that it may not be suitable for long-term studies. Additionally, this compound has been shown to have some toxic effects in certain cell types, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1-cycloheptyl-4-(2-pyridinylmethyl)piperazine. One area of interest is the role of this compound in synaptic plasticity and learning and memory processes in the brain. Another area of interest is the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is also interest in developing new compounds that are structurally similar to this compound but have improved pharmacological properties, such as longer half-lives and reduced toxicity.
Synthesis Methods
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 1,4-dibromobutane with piperazine, followed by the reaction of the resulting product with 2-pyridinecarboxaldehyde. Other methods include the reaction of 1,4-dibromobutane with piperazine, followed by the reaction of the resulting product with 2-pyridylmethylamine. The synthesis of this compound is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes in the brain. This compound has also been shown to have an affinity for other receptors, such as the sigma-1 receptor and the dopamine transporter. These properties make this compound a valuable tool for studying the function of these receptors in the brain.
properties
IUPAC Name |
1-cycloheptyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-2-4-9-17(8-3-1)20-13-11-19(12-14-20)15-16-7-5-6-10-18-16/h5-7,10,17H,1-4,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJQVJEHBVIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)
![2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5712937.png)

![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5712967.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5712974.png)

![N-[4-(dimethylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B5712984.png)
![(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5712985.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5712989.png)
